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Compound of Interest

Compound Name: 7-O-(Amino-PEG4)-paclitaxel

Cat. No.: B1192045 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-O-(Amino-PEG4)-paclitaxel, a key

component in the development of targeted cancer therapeutics. This document outlines its

chemical properties, its crucial role in the synthesis of Antibody-Drug Conjugates (ADCs), and

the fundamental mechanisms of action of its parent compound, paclitaxel.

Core Compound Specifications
While a specific CAS number for 7-O-(Amino-PEG4)-paclitaxel is not publicly cataloged, its

fundamental properties have been identified. This information is critical for its application in

further research and development.

Property Value Source(s)

Molecular Weight ~1101.2 g/mol [1]

Chemical Formula C₅₈H₇₂N₂O₁₉ [1]

Purity Typically ≥95% [2]

Appearance Solid [1]

Storage Conditions -20°C [1][2]
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Role in Antibody-Drug Conjugates (ADCs)
7-O-(Amino-PEG4)-paclitaxel serves as a crucial linker-payload system for the creation of

ADCs. The primary amine group allows for covalent conjugation to a monoclonal antibody,

while the paclitaxel moiety acts as the cytotoxic agent. The polyethylene glycol (PEG) spacer

enhances the solubility and pharmacokinetic profile of the resulting conjugate.

The general workflow for developing an ADC using this compound is as follows:
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Figure 1. General workflow for the development of an Antibody-Drug Conjugate (ADC).

Mechanism of Action: Paclitaxel's Impact on Cellular
Pathways
The cytotoxic effects of 7-O-(Amino-PEG4)-paclitaxel are attributed to the paclitaxel

component. Paclitaxel is a well-established anti-mitotic agent that functions by stabilizing

microtubules, leading to cell cycle arrest and subsequent apoptosis (programmed cell death).

This action is mediated through complex signaling pathways, primarily the PI3K/AKT and

MAPK pathways.

Microtubule Stabilization
Paclitaxel binds to the β-tubulin subunit of microtubules, which are essential components of the

cell's cytoskeleton. This binding promotes the assembly of tubulin into microtubules and inhibits
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their disassembly. The resulting overly stable and non-functional microtubules disrupt the

normal dynamic instability required for mitosis, leading to cell cycle arrest in the G2/M phase.

Induction of Apoptosis via PI3K/AKT and MAPK
Signaling
Paclitaxel's induction of apoptosis is intricately linked to its influence on key signaling cascades

within the cancer cell.
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Figure 2. Paclitaxel-induced signaling pathways leading to apoptosis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1192045?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


As depicted in Figure 2, paclitaxel inhibits the PI3K/AKT pathway, a key regulator of cell

survival, and activates the MAPK/ERK pathway, which can promote apoptosis.[3] Furthermore,

paclitaxel modulates the expression of apoptotic regulatory proteins, such as downregulating

the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[3]

Experimental Protocols
While detailed, proprietary protocols for the synthesis and conjugation of 7-O-(Amino-PEG4)-
paclitaxel are not publicly available, the following sections outline generalized experimental

methodologies based on established procedures for similar paclitaxel-PEG conjugates.

General Synthesis of Paclitaxel-PEG Conjugates
The synthesis of paclitaxel-PEG derivatives often involves the esterification or etherification at

the 2'-hydroxyl or 7-hydroxyl positions of paclitaxel. For 7-O-(Amino-PEG4)-paclitaxel, the

synthesis would likely involve the reaction of paclitaxel with a pre-functionalized amino-PEG4

reagent.

Representative Protocol Outline:

Protection of Reactive Groups: The 2'-hydroxyl group of paclitaxel may be protected with a

suitable protecting group (e.g., TBDMS) to ensure site-specific reaction at the 7-hydroxyl

position.

Activation of PEG Linker: The amino-PEG4 linker would be activated to facilitate its reaction

with the 7-hydroxyl group of the protected paclitaxel.

Coupling Reaction: The protected paclitaxel and the activated amino-PEG4 linker are

reacted under controlled conditions (e.g., in the presence of a coupling agent like DCC or

EDC).

Deprotection: The protecting group on the 2'-hydroxyl is removed.

Purification: The final product is purified using techniques such as High-Performance Liquid

Chromatography (HPLC) to isolate the desired 7-O-(Amino-PEG4)-paclitaxel.

Conjugation to Monoclonal Antibodies
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The primary amine group of 7-O-(Amino-PEG4)-paclitaxel allows for its conjugation to

monoclonal antibodies, typically through the lysine residues or engineered cysteine residues.

Representative Protocol for Lysine Conjugation:

Antibody Preparation: The monoclonal antibody is prepared in a suitable buffer at a specific

concentration.

Linker-Payload Activation (if necessary): In some protocols, the linker-payload may require

activation to an NHS-ester to efficiently react with the lysine residues.

Conjugation Reaction: The 7-O-(Amino-PEG4)-paclitaxel is added to the antibody solution

at a specific molar ratio. The reaction is allowed to proceed for a defined period at a

controlled temperature.

Quenching: The reaction is stopped by the addition of a quenching reagent (e.g., Tris buffer).

Purification of the ADC: The resulting ADC is purified to remove unconjugated linker-payload

and antibody. Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) are

commonly used methods.

Characterization of the ADC
Thorough characterization of the final ADC product is essential to ensure its quality and

consistency.
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Characterization Method Purpose

UV-Vis Spectroscopy To determine the drug-to-antibody ratio (DAR).

Mass Spectrometry (MS)
To confirm the identity and integrity of the ADC

and to determine the DAR distribution.

Size-Exclusion Chromatography (SEC-HPLC)
To assess the purity and aggregation of the

ADC.

Hydrophobic Interaction Chromatography (HIC) To analyze the drug load distribution.

Cell-Based Cytotoxicity Assays To evaluate the in vitro potency of the ADC.

In Vivo Animal Studies
To assess the efficacy, pharmacokinetics, and

safety of the ADC.

Conclusion
7-O-(Amino-PEG4)-paclitaxel is a valuable tool in the field of targeted cancer therapy. Its

design allows for the effective delivery of the potent anti-mitotic agent, paclitaxel, to tumor cells

via antibody-mediated targeting. A thorough understanding of its chemical properties, the

mechanism of action of paclitaxel, and the methodologies for ADC development are crucial for

the successful translation of this technology into clinical applications. This guide provides a

foundational understanding for researchers and developers working to advance the next

generation of cancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5984005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5984005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5984005/
https://www.benchchem.com/product/b1192045#7-o-amino-peg4-paclitaxel-cas-number-and-molecular-weight
https://www.benchchem.com/product/b1192045#7-o-amino-peg4-paclitaxel-cas-number-and-molecular-weight
https://www.benchchem.com/product/b1192045#7-o-amino-peg4-paclitaxel-cas-number-and-molecular-weight
https://www.benchchem.com/product/b1192045#7-o-amino-peg4-paclitaxel-cas-number-and-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1192045?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

